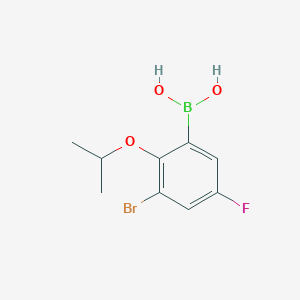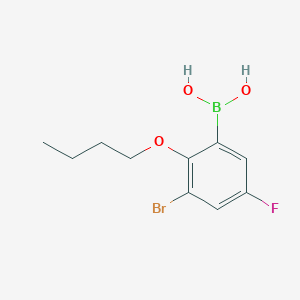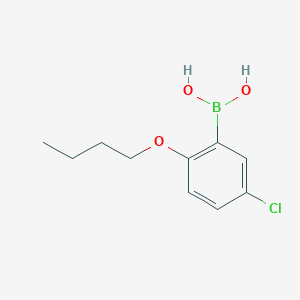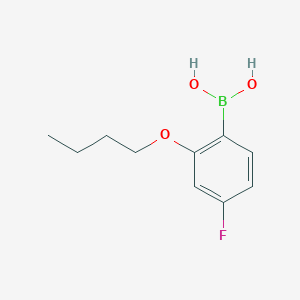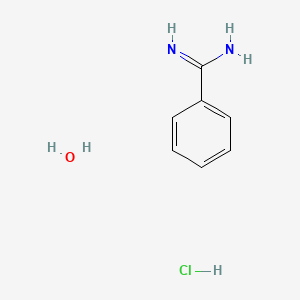
Benzamidine hydrochloride hydrate
概要
説明
Benzamidine hydrochloride hydrate is an organic compound commonly used as a reagent in scientific research. It is a derivative of benzamidine, a small molecule that is used to inhibit serine proteases, a type of enzyme found in many organisms. This compound is often used in biochemical and physiological experiments to study the effects of serine protease inhibitors on the body.
科学的研究の応用
1. Enzyme Inhibition Studies
Benzamidine hydrochloride hydrate has been utilized in studies exploring enzyme inhibition. For instance, it has been used as a competitive inhibitor for proteolytic enzymes like trypsin, plasmin, and thrombin. This is evident from the research showing how derivatives of benzylamine and benzamidine act as inhibitors for these enzymes, helping to understand their inhibitor activity and structure-activity relationships (Markwardt, Landmann, & Walsmann, 1968).
2. Hydration Structure Analysis
In the field of molecular biology, this compound plays a role in hydration structure analysis. A study involving bovine beta-trypsin, inhibited by benzamidine, used cryogenic X-ray diffraction experiments to investigate the hydration structure of the enzyme. This research provided insights into the distribution of hydration water molecules around the enzyme, contributing to our understanding of enzyme structures and interactions with inhibitors (Nakasako, 1999).
3. Antimicrobial and Antibacterial Activities
This compound has been explored for its potential in antimicrobial and antibacterial applications. Research demonstrates its use in the synthesis of derivatives like pyrazolo[3,4-d]pyrimidines, which have shown good antimicrobial activities. These studies are significant for developing new antimicrobial agents (Beyzaei, Malekraisi, Aryan, & Ghasemi, 2020).
4. Synthesis of Heterocyclic Compounds
In the field of chemistry, this compound is used in the synthesis of heterocyclic compounds. One example is the synthesis of pyrimidine derivatives through reactions involving benzamidine hydrochloride. Such studies contribute to the development of novel compounds with potential applications in various industries (Vadagaonkar, Kalmode, Prakash, & Chaskar, 2015).
5. Protease Inhibitor Screening
This compound has been used in screening assays for trypsin inhibitors, particularly in traditional Chinese medicine. It serves as a model inhibitor to evaluate the effectiveness of potential protease inhibitors, which is crucial for the development of therapeutic agents (Cheng & Chen, 2017).
作用機序
Target of Action
Benzamidine hydrochloride hydrate primarily targets trypsin, trypsin-like enzymes, and serine proteases . These enzymes play a crucial role in various biological processes, including digestion and regulation of cellular functions.
Mode of Action
This compound acts as a reversible inhibitor of its target enzymes
Pharmacokinetics
It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The primary result of this compound’s action is the inhibition of protease activity . This can lead to a decrease in protein digestion and modulation of cellular processes regulated by these enzymes. It’s also used as a proteolytic inhibitor in various laboratory procedures .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it might be more effective in aqueous environments . Additionally, its stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Safety and Hazards
生化学分析
Biochemical Properties
Benzamidine hydrochloride hydrate plays a crucial role in biochemical reactions by inhibiting serine proteases. It interacts with enzymes such as trypsin, thrombin, and plasmin, forming reversible complexes that prevent these enzymes from catalyzing the hydrolysis of peptide bonds . The nature of these interactions is primarily competitive inhibition, where this compound competes with the substrate for binding to the active site of the enzyme . This inhibition is essential in experiments where the preservation of protein integrity is critical.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting proteolytic enzymes that play a role in cell signaling pathways, gene expression, and cellular metabolism . By preventing the degradation of key proteins, this compound helps maintain the stability of cellular processes and ensures accurate experimental results. Its impact on cell signaling pathways can lead to changes in gene expression and alterations in cellular metabolism, highlighting its importance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with serine proteases. The compound binds to the active site of these enzymes, forming a reversible complex that inhibits their catalytic activity . This inhibition is achieved through competitive binding, where this compound mimics the substrate and occupies the active site, preventing the enzyme from interacting with its natural substrate . This mechanism of action is crucial for its role as a protease inhibitor in various biochemical assays.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under standard storage conditions, but its solutions should be prepared fresh to avoid degradation . Over time, the effectiveness of this compound in inhibiting proteases may decrease due to potential oxidation or hydrolysis. Long-term studies have shown that the compound can maintain its inhibitory effects on cellular function in both in vitro and in vivo settings, provided that it is stored and handled properly .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits proteases without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as disruptions in normal cellular processes and potential toxicity to certain tissues . It is important to determine the optimal dosage to achieve the desired inhibitory effects while minimizing any potential negative impacts.
Metabolic Pathways
This compound is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as trypsin and thrombin, preventing their catalytic activity and thereby influencing metabolic flux and metabolite levels . The compound’s role in these pathways is essential for maintaining the stability of proteins and preventing their degradation during biochemical assays.
特性
IUPAC Name |
benzenecarboximidamide;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.ClH.H2O/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H3,8,9);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVJCMMLDJPBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585091 | |
| Record name | Benzamidine hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206752-36-5, 1670-14-0 | |
| Record name | Benzenecarboximidamide, hydrochloride, hydrate (1:1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206752-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamidine hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenecarboximidamide, hydrochloride, hydrate (1:1:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of benzamidine hydrochloride hydrate in inhibiting tryptase?
A1: this compound acts as a competitive inhibitor of tryptase [, ]. While the exact binding mechanism isn't detailed in the provided papers, previous research suggests that benzamidine derivatives typically bind to the active site of serine proteases like tryptase. This interaction prevents the natural substrate from binding, thereby inhibiting the enzymatic activity of tryptase.
Q2: What are the downstream effects of tryptase inhibition by this compound in the context of renal fibrosis?
A2: Research indicates that tryptase plays a role in the development of renal fibrosis [, ]. this compound, by inhibiting tryptase, can suppress the proliferation of renal fibroblasts and the expression of collagen I []. Additionally, it can also downregulate the expression of monocyte chemoattractant protein-1 (MCP-1) and protease-activated receptor 2 (PAR-2) in renal fibroblasts []. These effects collectively suggest that this compound could potentially slow down or mitigate the progression of renal fibrosis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



